molecular formula C20H25FO5 B14365276 Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol CAS No. 91922-69-9

Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol

Cat. No.: B14365276
CAS No.: 91922-69-9
M. Wt: 364.4 g/mol
InChI Key: OJQVGJSZVNABBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol is a complex organic compound that features a benzoic acid moiety linked to a fluorinated phenylmethoxypropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol typically involves multiple steps:

    Formation of the Fluorinated Phenylmethoxypropanol Group: This can be achieved by reacting 1-fluoro-2-phenylmethanol with propylene oxide under basic conditions to form the intermediate 3-(1-fluoro-2-phenylmethoxy)propan-1-ol.

    Esterification with Benzoic Acid: The intermediate is then esterified with benzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the fluorinated phenylmethoxy group, potentially converting it to a hydroxyl group.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxylated phenylmethoxypropanol.

    Substitution: Various substituted phenylmethoxypropanol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the benzoic acid moiety or the fluorinated phenylmethoxy group.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds like methyl benzoate and benzyl benzoate share the benzoic acid core but differ in their substituents.

    Fluorinated Phenyl Compounds: Compounds such as 1-fluoro-2-phenylethanol and 1-fluoro-2-phenylpropanol have similar fluorinated phenyl groups.

Uniqueness

Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol is unique due to the combination of a benzoic acid moiety with a fluorinated phenylmethoxypropanol group, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

91922-69-9

Molecular Formula

C20H25FO5

Molecular Weight

364.4 g/mol

IUPAC Name

benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol

InChI

InChI=1S/C13H19FO3.C7H6O2/c1-13(11-14,16-9-5-8-15)17-10-12-6-3-2-4-7-12;8-7(9)6-4-2-1-3-5-6/h2-4,6-7,15H,5,8-11H2,1H3;1-5H,(H,8,9)

InChI Key

OJQVGJSZVNABBF-UHFFFAOYSA-N

Canonical SMILES

CC(CF)(OCCCO)OCC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.